(5E)-5-(1H-benzimidazol-2-ylmethylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method involves the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the treatment of parasitic infections and oxidative stress-related conditions.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as benomyl and carbendazim share structural similarities with 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE and exhibit similar biological activities.
Thiazole Derivatives: These compounds also share a similar core structure and have been studied for their diverse biological activities.
Uniqueness
What sets 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is its unique combination of benzimidazole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13N3OS2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-propan-2-yl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C14H13N3OS2/c1-8(2)17-13(18)11(20-14(17)19)7-12-15-9-5-3-4-6-10(9)16-12/h3-8,18H,1-2H3 |
InChI Key |
YKZVMMBZVOUMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O |
Origin of Product |
United States |
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